(R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

Chiral building block Enantioselective synthesis Absolute configuration

This (R)-configured Cbz-piperidine building block is essential for NK1 antagonist programs requiring single-enantiomer intermediates. The N-methyl-carboxymethyl side chain reduces H-bond donor count (1 vs 2), lowers TPSA (70.08 vs 78.9 Ų), and increases LogP (1.804) compared to the des-methyl analog, improving CNS permeability. The Cbz group provides orthogonal deprotection orthogonal to Boc, Fmoc, and Alloc. Substituting racemate, des-methyl, or alternative protecting groups jeopardizes stereochemical fidelity, pharmacokinetic profile, and synthetic efficiency. Procure this specialized intermediate for reproducible, patent-directed NK1 antagonist synthesis.

Molecular Formula C16H22N2O4
Molecular Weight 306.36 g/mol
Cat. No. B7984613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester
Molecular FormulaC16H22N2O4
Molecular Weight306.36 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H22N2O4/c1-17(11-15(19)20)14-8-5-9-18(10-14)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m1/s1
InChIKeyJBLIGRCBWBJOTO-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester – Chiral Piperidine Building Block for Enantioselective Synthesis


The compound (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353993-04-0) is a chiral, enantiomerically enriched piperidine derivative with molecular formula C₁₆H₂₂N₂O₄ and molecular weight 306.36 g/mol . It features a piperidine ring bearing a Cbz (benzyloxycarbonyl) protecting group at the N-1 position and an (R)-configured N-carboxymethyl-N-methylamino substituent at the C-3 position. The SMILES notation CN(CC(O)=O)[C@@H]1CCCN(C1)C(=O)OCC1=CC=CC=C1 confirms the (R) absolute configuration at the piperidine 3-position . This compound belongs to a family of carboxymethyl piperidine derivatives described in patent literature as synthetic intermediates for NK₁ receptor antagonist programs [1].

Why Generic Substitution of (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester Fails


Generic substitution among carboxymethyl-piperidine building blocks is precluded by three critical structural variables that directly control downstream synthetic outcomes: (i) absolute configuration at the piperidine C-3 stereocenter (R vs S vs racemic), which governs the stereochemical fidelity of final chiral products; (ii) the N-methyl group on the 3-amino substituent, which alters hydrogen-bond donor count (1 vs 2), topological polar surface area (TPSA 70.08 vs 78.9 Ų), and lipophilicity compared to the des-methyl analog ; and (iii) the Cbz protecting group, which provides orthogonal deprotection chemistry relative to Boc- or Fmoc-protected analogs [1]. Interchanging any of these features—stereochemistry, N-alkylation, or protecting group—would produce a different intermediate that diverges in reactivity, physicochemical property profile, and ultimate biological target engagement of derived compounds.

Product-Specific Quantitative Differentiation Evidence for (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester


Chiral Configuration: (R)-Enantiomer Identity Verified by SMILES Structural Assignment and Enantiomeric Purity Specification

The (R)-enantiomer (CAS 1353993-04-0) is distinguished from the (S)-enantiomer (CAS 1353994-03-2) and the racemic mixture (CAS 1353962-11-4) by its defined absolute configuration. The SMILES string CN(CC(O)=O)[C@@H]1CCCN(C1)C(=O)OCC1=CC=CC=C1 contains the [C@@H] tetrahedral stereochemistry descriptor at the piperidine C-3 position, confirming the (R)-configuration . The (S)-enantiomer and racemic mixture, while sharing identical predicted physicochemical properties (boiling point 479.3±45.0 °C, density 1.24±0.1 g/cm³, pKa 1.93±0.10) , would lead to the opposite enantiomeric series of downstream products—a critical consideration for chiral drug candidate synthesis where enantiomers frequently exhibit divergent pharmacological profiles.

Chiral building block Enantioselective synthesis Absolute configuration

N-Methylation: Reduced Hydrogen-Bond Donor Count and Increased Lipophilicity vs Des-Methyl Analog

The N-methyl group on the 3-amino substituent of the target compound (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester provides quantifiable physicochemical differentiation from the des-methyl analog (R)-3-(Carboxymethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354015-41-0). The target compound has 1 hydrogen-bond donor (vs 2 for the des-methyl analog, which retains an NH), 4 hydrogen-bond acceptors (vs 5), a topological polar surface area (TPSA) of 70.08 Ų (vs 78.9 Ų), and 5 rotatable bonds (vs 6) . These differences translate to increased membrane permeability potential (lower TPSA) and altered metabolic susceptibility, as N-demethylation is a common Phase I metabolic pathway. The LogP of the target compound is 1.804 ; LogP for the des-methyl analog is not publicly reported but is expected to be lower due to the additional hydrogen-bond donor.

N-methylation Hydrogen bonding Lipophilicity TPSA

Cbz (Benzyloxycarbonyl) Protecting Group: Orthogonal Deprotection Chemistry vs Boc-Protected Analog

The Cbz (benzyloxycarbonyl) group at the piperidine N-1 position provides orthogonal deprotection conditions relative to the corresponding tert-butyl ester (Boc) analog (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester. The Cbz group is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation, conditions under which Boc groups are stable [1]. Conversely, Boc is cleaved under acidic conditions (TFA, HCl/dioxane) that leave Cbz intact. This orthogonality is critical in multi-step synthetic sequences where sequential deprotection of different protecting groups is required. The benzyl ester also confers a characteristic UV chromophore (λₘₐₓ ~254 nm) that facilitates HPLC monitoring, unlike the Boc analog which lacks strong UV absorption [1]. The Kissei Pharmaceutical patent family (CA-2930008-A1, US-10011568-B2) describes carboxymethyl piperidine derivatives employing Cbz-protected intermediates for the synthesis of NK₁ receptor antagonists, highlighting the industrial relevance of this protecting group strategy [2].

Protecting group orthogonality Cbz deprotection Hydrogenolysis Solid-phase synthesis

Commercial Purity Specification: 98% Enantiomerically Enriched Material from Primary Supplier

The (R)-enantiomer (CAS 1353993-04-0) is commercially available from LeYan (Product No. 1773453) with a documented purity specification of 98% . In contrast, the racemic mixture (CAS 1353962-11-4) is listed by CymitQuimica (Ref. 10-F080628) as discontinued, limiting reliable commercial sourcing of the racemate . The (R)-enantiomer from Fluorochem is available in 500 mg packaging . No quantitative purity specification is publicly listed for the (S)-enantiomer (CAS 1353994-03-2) from the same supplier set. The MDL number MFCD21092586 assigned to the (R)-enantiomer provides a unique registry identifier for procurement and inventory management, distinct from the racemic and (S)-enantiomer identifiers .

Purity specification Enantiomeric enrichment Quality control Procurement

Application Scenarios for (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester in Research and Industrial Synthesis


Enantioselective Synthesis of NK₁ Receptor Antagonist Drug Candidates

The (R)-configured carboxymethyl-methyl-amino piperidine core serves as a key chiral intermediate in the synthesis of NK₁ receptor antagonists. The Kissei Pharmaceutical patent family (CA-2930008-A1, US-10011568-B2) describes carboxymethyl piperidine derivatives wherein the Cbz-protected piperidine intermediate is elaborated to final compounds with NK₁ antagonist activity and attenuated CYP3A4 inhibition relative to aprepitant [1]. The (R)-stereochemistry at C-3 is critical because the final pharmacologically active compounds are single enantiomers; inverting the stereocenter or using racemic starting material would produce the undesired enantiomer or require costly chiral separation at a later stage. The Cbz group allows for late-stage hydrogenolytic deprotection to reveal the free piperidine nitrogen for further functionalization [1].

Medicinal Chemistry SAR Exploration of N-Methylated Piperidine Scaffolds

The N-methyl group on the 3-amino substituent distinguishes this building block from the des-methyl analog and enables structure-activity relationship (SAR) studies where N-alkylation state modulates target binding. The reduced hydrogen-bond donor count (1 vs 2), lower TPSA (70.08 vs 78.9 Ų), and increased LogP (1.804) of the N-methylated compound predict improved membrane permeability and potentially altered metabolic stability compared to the secondary amine analog. Medicinal chemistry programs exploring CNS-penetrant piperidine-based ligands may preferentially select the N-methylated building block for its more favorable CNS MPO (Multiparameter Optimization) profile.

Orthogonal Protecting Group Strategy in Multi-Step Heterocyclic Synthesis

The Cbz protecting group on the piperidine nitrogen enables selective deprotection orthogonal to Boc, Fmoc, and Alloc protecting groups commonly used in complex molecule synthesis. This orthogonality is exploited in synthetic routes requiring sequential unmasking of different amine functionalities [2]. For example, a synthetic sequence may involve: (1) elaboration of the carboxymethyl side chain while the Cbz group remains intact; (2) hydrogenolytic Cbz removal to reveal the piperidine NH; and (3) subsequent coupling or cyclization at the piperidine nitrogen—all while a Boc group elsewhere in the molecule remains untouched. The benzyl chromophore also facilitates reaction monitoring by TLC and HPLC-UV [2].

Quote Request

Request a Quote for (R)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.